molecular formula C30H26N2O3S3 B12017428 Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609794-95-8

Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12017428
CAS No.: 609794-95-8
M. Wt: 558.7 g/mol
InChI Key: XNQIGCXJNUIWOU-KOEQRZSOSA-N
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Description

This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a benzylidene moiety at position 2 and a phenyl group at position 5, both para-substituted with methylthio (-SMe) groups. Thiazolo[3,2-a]pyrimidine scaffolds are pharmacologically significant, often explored for anticancer, anti-inflammatory, and antimicrobial activities due to their structural resemblance to purine bases, enabling interactions with biological targets .

Properties

CAS No.

609794-95-8

Molecular Formula

C30H26N2O3S3

Molecular Weight

558.7 g/mol

IUPAC Name

benzyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H26N2O3S3/c1-19-26(29(34)35-18-21-7-5-4-6-8-21)27(22-11-15-24(37-3)16-12-22)32-28(33)25(38-30(32)31-19)17-20-9-13-23(36-2)14-10-20/h4-17,27H,18H2,1-3H3/b25-17+

InChI Key

XNQIGCXJNUIWOU-KOEQRZSOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)SC)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions A common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions The reaction often requires the use of catalysts, such as Lewis acids, to facilitate the formation of the fused ring system

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, like chromatography and recrystallization, are crucial for obtaining the desired compound on an industrial scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological mechanisms at the molecular level.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for applications in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylidene and methylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on Core Scaffold

The compound’s structural uniqueness lies in its dual methylthio substituents. Key comparisons include:

Compound (Substituents) Key Structural Features Biological Implications
Target Compound (4-SMe on both rings) Electron-rich aromatic systems; bulky, lipophilic substituents Potential enhanced membrane permeability; possible sulfur-mediated target interactions
9a-c (unsubstituted/p-methyl/p-Cl) Cytotoxicity inversely correlates with substituent bulk/electron-withdrawing capacity Unsubstituted analogs show higher activity vs. p-methyl/p-Cl derivatives
11a (2,4,6-trimethylbenzylidene) Steric hindrance from trimethyl groups; reduced solubility Lower cytotoxicity compared to less bulky analogs
Ethyl 7-methyl-3-oxo-5-phenyl-... (2,4,6-trimethoxy) Methoxy groups enhance H-bonding; planar pyrimidine ring (flattened boat conformation) Crystal packing influenced by C–H···O interactions; moderate bioactivity
  • Electron Density and Reactivity : Methylthio groups are less polar than methoxy (-OMe) but more electron-rich than chloro (-Cl) or bromo (-Br) substituents. This balance may optimize interactions with hydrophobic enzyme pockets while maintaining moderate solubility .
  • Conformational Analysis : The pyrimidine ring in related compounds exhibits puckering (e.g., deviation of 0.224 Å in ), which may influence binding to planar biological targets. Methylthio groups could alter dihedral angles between the thiazolopyrimidine core and substituent rings, affecting molecular rigidity.

Physical Properties

  • Melting Point : Expected to be >250°C (based on analogs in ).
  • Solubility : Moderate in DMSO or DMF due to the benzyl ester; lower aqueous solubility than carboxamide derivatives (e.g., compounds in ).
  • Crystallography: Intermolecular C–H···O bonds observed in related compounds (e.g., chains along the c-axis in ) may be less pronounced due to weaker SMe H-bonding capacity.

Cytotoxicity Trends

  • Substituent Position : Para-substitution on benzylidene/phenyl groups is critical. Unsubstituted or electron-donating groups (e.g., -SMe) may enhance activity compared to electron-withdrawing groups (-Cl, -Br) .

Hypothetical Activity Profile

  • Anticancer Potential: Methylthio groups may interact with cysteine residues in kinases or tubulin, analogous to sulfur-containing drugs like methotrexate.
  • Enzyme Inhibition : The planar pyrimidine ring could intercalate DNA or inhibit dihydrofolate reductase (DHFR), though activity is likely modulated by substituent bulk.

Biological Activity

Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

  • Molecular Formula : C25H22N2O5S2
  • Molecular Weight : 494.6 g/mol
  • IUPAC Name : Methyl (2E)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains and fungi. In a study assessing the structure–activity relationship (SAR) of thiazole derivatives, it was found that modifications in the functional groups significantly influenced their antimicrobial efficacy. Electron-withdrawing and electron-donating groups in the para position of the benzene ring were correlated with enhanced activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (mM)
5bC. albicans4.01
5cA. niger4.23
2cC. albicans3.92

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The specific compound may exhibit similar properties due to its structural features that allow interaction with cellular targets involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A recent study evaluated a series of thiazole derivatives against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
  • Case Study on Anticancer Activity
    Another investigation focused on the effects of thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and lung cancer cells, suggesting a promising avenue for further development as anticancer drugs.

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